molecular formula C9H6ClF3O2 B3043557 2-Methoxy-4-(trifluoromethyl)benzoyl chloride CAS No. 886500-49-8

2-Methoxy-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B3043557
CAS No.: 886500-49-8
M. Wt: 238.59 g/mol
InChI Key: WWEGQCSCDUEXLU-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Methoxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

    2-Methoxy-4-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions

Scientific Research Applications

Chemistry: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs with potential anti-inflammatory, anti-cancer, and anti-viral properties .

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. It is also utilized in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various chemical transformations. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

    2-Methoxybenzoyl chloride: Similar structure but lacks the trifluoromethyl group.

    4-Methoxybenzoyl chloride: Methoxy group at the fourth position instead of the second.

    2-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group

Uniqueness: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGQCSCDUEXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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